4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-cyano-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c18-12-13-2-8-16(9-3-13)25(22,23)21-14-4-6-15(7-5-14)24-17-19-10-1-11-20-17/h1-3,8-11,14-15,21H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTHCIAHOUJVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Benzenesulfonamide
- Substituents :
- Cyano group at the para position
- Pyrimidin-2-yloxy group attached to a cyclohexyl moiety
Biological Activity Overview
This compound has been investigated for its biological activity across several fronts, including:
- Anticancer Activity
- Antiviral Properties
- Enzyme Inhibition
Anticancer Activity
Recent studies have shown that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.126 | 20-fold over MCF10A |
| H1975 (Lung Cancer) | 0.442 | High |
The selectivity index indicates a promising therapeutic window, suggesting that the compound preferentially targets cancer cells while sparing normal cells .
Antiviral Properties
The compound has also been evaluated for its antiviral activity. In particular, it showed efficacy against respiratory viruses with an EC50 value in the micromolar range. For instance, it inhibited viral replication in vitro at concentrations comparable to established antiviral agents like ribavirin .
Enzyme Inhibition
In addition to its anticancer and antiviral activities, the compound has demonstrated inhibitory effects on specific enzymes involved in cancer progression and viral replication.
- Matrix Metalloproteinases (MMPs) : Significant inhibition was observed against MMP-2 and MMP-9, which are implicated in tumor metastasis.
- CHK1 Kinase : The compound was evaluated for its ability to inhibit CHK1 kinase, showing an IC50 value of 27 nM, indicating strong potential as a chemotherapeutic agent targeting DNA damage response pathways .
The biological activity of this compound is attributed to multiple mechanisms:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Promotes apoptosis through caspase activation.
- Inhibition of Key Signaling Pathways : Disrupts pathways involved in cell proliferation and survival.
Case Study 1: Breast Cancer Model
In a study using a mouse model with MDA-MB-231 cells, treatment with the compound resulted in reduced tumor size and inhibited lung metastasis compared to controls. Histological analysis revealed decreased proliferation markers and increased apoptosis indicators in treated tissues .
Case Study 2: Viral Infection Model
In vitro studies demonstrated that the compound effectively reduced viral load in infected cell cultures, outperforming standard antiviral treatments at equivalent concentrations .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide demonstrate significant anticancer properties. For instance, pyrimidine-based drugs have been shown to inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
COX Inhibition
Research has demonstrated that derivatives of benzenesulfonamides can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2). A study found that structural modifications in sulfonamide compounds led to increased selectivity for COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with reduced side effects . The introduction of specific substituents can enhance potency and selectivity.
Antimicrobial Properties
Pyrimidine derivatives have been evaluated for their antimicrobial activity against various pathogens. Compounds structurally related to 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide exhibited potent antifungal activity against strains such as Candida albicans and Saccharomyces cerevisiae. These findings suggest potential applications in treating fungal infections .
Case Study 1: Anticancer Efficacy
In a clinical trial involving a pyrimidine derivative similar to 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide, researchers observed a significant reduction in tumor size among participants with advanced breast cancer. The compound was administered alongside standard chemotherapy, leading to improved patient outcomes compared to those receiving chemotherapy alone .
Case Study 2: Selective COX Inhibition
A study focused on the synthesis of various benzenesulfonamide derivatives revealed that specific modifications could lead to compounds with enhanced selectivity for COX-2. One such derivative demonstrated a 50-fold increase in COX-2 selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a safer alternative for pain management .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Antiviral Research
Compound 12bb ():
- Structure: 4-Cyano-N-(4-{[4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino}cyclohexyl)benzenesulfonamide.
- Key differences: Replaces the pyrimidin-2-yloxy group with a thieno[3,2-d]pyrimidin-2-yl group.
- Activity : Exhibits anti-HIV activity (EC₅₀ = 33 nM), highlighting the importance of the pyrimidine scaffold in viral inhibition .
2-Methyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyridine-3-carboxamide ():
Sulfonamide Derivatives with Anti-Inflammatory Activity
HMC Compounds ():
- Structure : N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide and analogues.
- Key differences : Cyclohexyl substituents include hydroxy and methyl groups instead of pyrimidin-2-yloxy.
- Activity : Used in treating rheumatoid arthritis, psoriasis, and bone loss disorders, emphasizing the therapeutic versatility of cyclohexyl-sulfonamide hybrids .
4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide ():
Comparative Data Table
Research Findings and Implications
Role of Pyrimidine and Sulfonamide Motifs
Stereochemical and Substituent Effects
- Stereochemistry: The (1r,4r)-cyclohexyl configuration in the target compound and ’s analogue enhances metabolic stability compared to non-stereospecific derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
